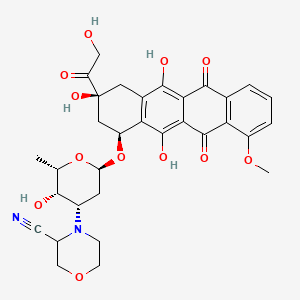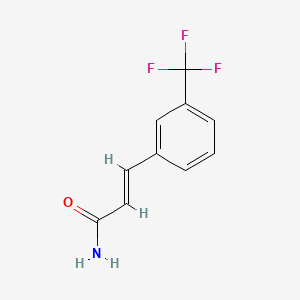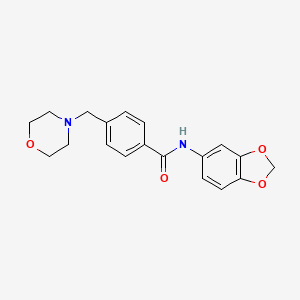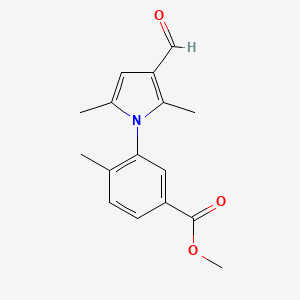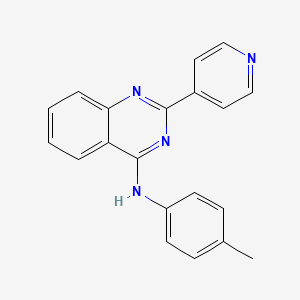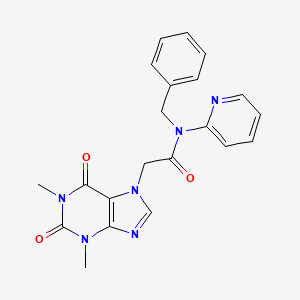
2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-(phenylmethyl)-N-(2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-(phenylmethyl)-N-(2-pyridinyl)acetamide is an oxopurine.
Applications De Recherche Scientifique
Synthesis and Biological Activity Exploration
Antimicrobial Activity : Studies have explored the synthesis of new heterocycles incorporating antipyrine moieties, which have been evaluated for their antimicrobial properties. These compounds, derived from key intermediates similar in structure to the specified compound, have shown promising antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bondock et al., 2008).
Neuroprotective and MAO-B Inhibitory Activities : Research focused on the synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety has revealed compounds with in vitro neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. This highlights the compound's role in the development of potential treatments for neurodegenerative diseases (Mitkov et al., 2022).
Synthesis of Novel Isoxazolines and Isoxazoles : The creation of new isoxazoline and isoxazole derivatives from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been reported. These compounds are synthesized through [3+2] cycloaddition, demonstrating the compound's utility in generating novel heterocyclic structures with potential biological applications (Rahmouni et al., 2014).
Radiolabeling for Imaging : The compound has been utilized in the synthesis of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is crucial for the non-invasive study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Antitumor Activity and Molecular Docking : The synthesis and evaluation of novel pyrimidiopyrazole derivatives have been conducted, with some compounds showing significant in vitro antitumor activity. Molecular docking analyses further provide insights into the compounds' interactions with biological targets, suggesting their potential in cancer therapy (Fahim et al., 2019).
Propriétés
Nom du produit |
2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-(phenylmethyl)-N-(2-pyridinyl)acetamide |
|---|---|
Formule moléculaire |
C21H20N6O3 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
N-benzyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H20N6O3/c1-24-19-18(20(29)25(2)21(24)30)26(14-23-19)13-17(28)27(16-10-6-7-11-22-16)12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
Clé InChI |
FYWLRYXTDCBFCZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



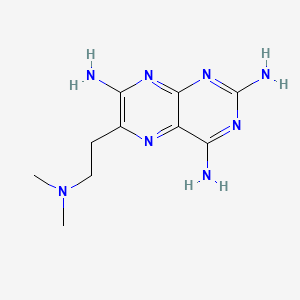
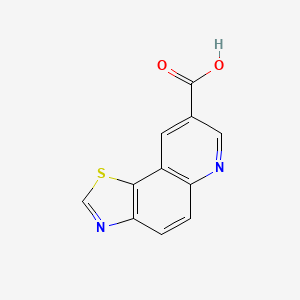
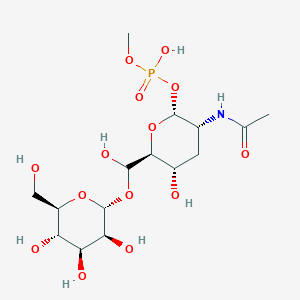
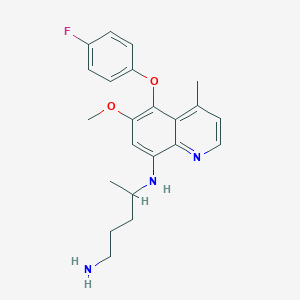
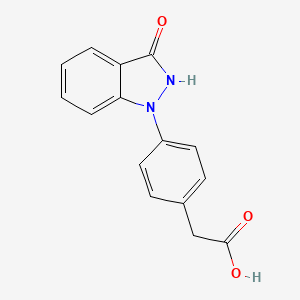
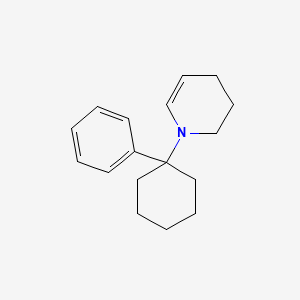
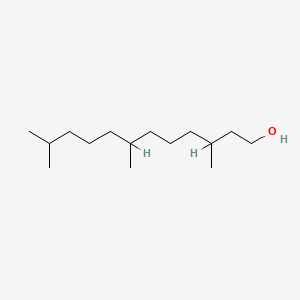
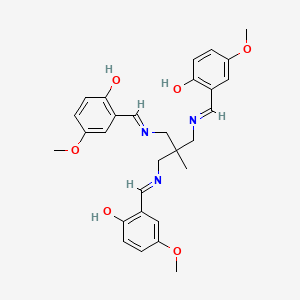
![methyl N-[6-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]-1H-benzimidazol-2-yl]carbamate](/img/structure/B1208086.png)
